

Spectroscopic Profile of 1-Ethylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethylcyclohexanol

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Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethylcyclohexanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for data acquisition and presents the information in a structured and accessible format to support research and development activities.

Introduction

1-Ethylcyclohexanol (CAS No: 1940-18-7, Molecular Formula: $C_8H_{16}O$) is a tertiary alcohol with a molecular weight of 128.21 g/mol ^[1] Its structural elucidation and characterization are fundamental in various chemical and pharmaceutical applications. This guide provides a centralized resource for its spectroscopic signature, crucial for its identification, purity assessment, and study of its chemical behavior.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for **1-Ethylcyclohexanol**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **1-Ethylcyclohexanol** displays characteristic signals for the ethyl and cyclohexyl protons. The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent and concentration.[\[2\]](#)

Signal Assignment	Estimated Chemical Shift (δ , ppm)	Multiplicity	Integration
Ethyl ($-\text{CH}_3$)	0.9 - 1.0	Triplet (t)	3H
Cyclohexyl ($-\text{CH}_2-$)	1.2 - 1.7	Multiplet (m)	10H
Ethyl ($-\text{CH}_2-$)	1.5 - 1.6	Quartet (q)	2H
Hydroxyl ($-\text{OH}$)	Variable (e.g., ~ 1.5)	Singlet (s, broad)	1H

Table 1: Estimated ^1H NMR Spectral Data for **1-Ethylcyclohexanol**.[\[2\]](#)

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Approximate Chemical Shift (δ , ppm)
C1 (Quaternary, C-OH)	72
Ethyl ($-\text{CH}_2$)	34
Cyclohexyl (C2, C6)	37
Cyclohexyl (C3, C5)	22
Cyclohexyl (C4)	26
Ethyl ($-\text{CH}_3$)	8

Table 2: Approximate ^{13}C NMR Chemical Shifts for **1-Ethylcyclohexanol**. Note: These are estimated values based on typical chemical shifts for similar structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Ethylcyclohexanol** is characterized by a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400 (broad)	O-H stretch	Alcohol
2930	C-H stretch	Alkane
2860	C-H stretch	Alkane
1450	C-H bend	Alkane
1150	C-O stretch	Tertiary Alcohol

Table 3: Characteristic IR Absorption Bands for **1-Ethylcyclohexanol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Ethylcyclohexanol**, the molecular ion peak (M^+) is expected at m/z 128. The fragmentation pattern is characteristic of tertiary alcohols, often involving the loss of the ethyl group or water.

m/z	Relative Intensity	Proposed Fragment
128	Low	$[M]^+$ (Molecular Ion)
110	Moderate	$[M - H_2O]^+$
99	High	$[M - C_2H_5]^+$
81	High	$[C_6H_9]^+$
85	High	$[C_5H_9O]^+$

Table 4: Key Mass Spectrometry Fragments for **1-Ethylcyclohexanol**.^[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- **Sample Purity:** Ensure the **1-Ethylcyclohexanol** sample is of high purity. If necessary, purify the liquid by distillation.[4][5]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6][7] For a neat spectrum of the liquid alcohol, no solvent is required.[4][5]
- **Concentration:** For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7] If running a neat sample, use approximately 0.5 mL of the liquid.[4]
- **Sample Transfer:** Using a clean Pasteur pipette, transfer the solution or neat liquid into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6][8]
- **Filtration:** To remove any particulate matter that can affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[8]
- **Capping and Labeling:** Cap the NMR tube and label it clearly.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Locking and Shimming:** Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
- **¹H NMR Parameters:**
 - **Pulse Sequence:** Standard single-pulse experiment.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans are usually sufficient for good signal-to-noise.

- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. For ^1H NMR, integrate the signals and determine the coupling constants. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary internal checks.
- Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture and oils from your fingers.
- Sample Application: Place one to two drops of neat **1-Ethylcyclohexanol** onto the center of one salt plate.[\[9\]](#)
- Sandwich Formation: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[\[9\]](#)
- Holder Placement: Secure the "sandwich" in the sample holder of the spectrometer.[\[9\]](#)
- Background Spectrum: Run a background spectrum with the empty salt plates (or just air) in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and H_2O .
- Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

- Scanning Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .[\[10\]](#)
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[\[10\]](#)
- Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

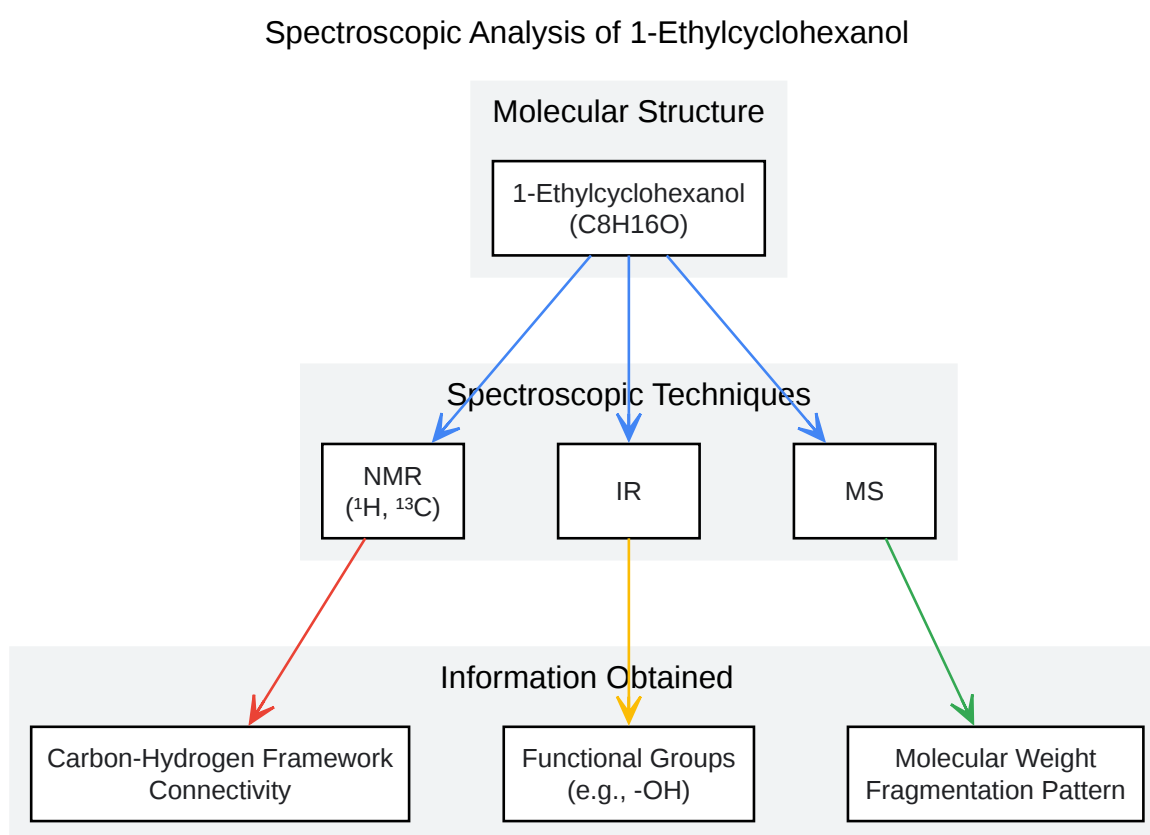
Mass Spectrometry (MS)

- Sample Purity: Ensure the **1-Ethylcyclohexanol** sample is sufficiently pure.
- Direct Infusion/Injection: For a liquid sample, it can be introduced directly into the ion source via a syringe pump or through a heated inlet system if it is volatile. Alternatively, it can be introduced via a gas chromatograph (GC-MS).[\[11\]](#)
- Ionization Method: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like **1-Ethylcyclohexanol**.[\[12\]](#)
- Instrumentation: Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- EI Source Parameters:
 - Electron Energy: Typically set to 70 eV to induce fragmentation and generate a reproducible mass spectrum.
 - Source Temperature: Set to an appropriate temperature (e.g., 150-250 °C) to ensure the sample is in the gas phase.
- Mass Analyzer Parameters:
 - Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

- Scan Speed: Adjust for adequate signal acquisition across the desired mass range.
- Data Acquisition: Acquire the mass spectrum, which will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualizations

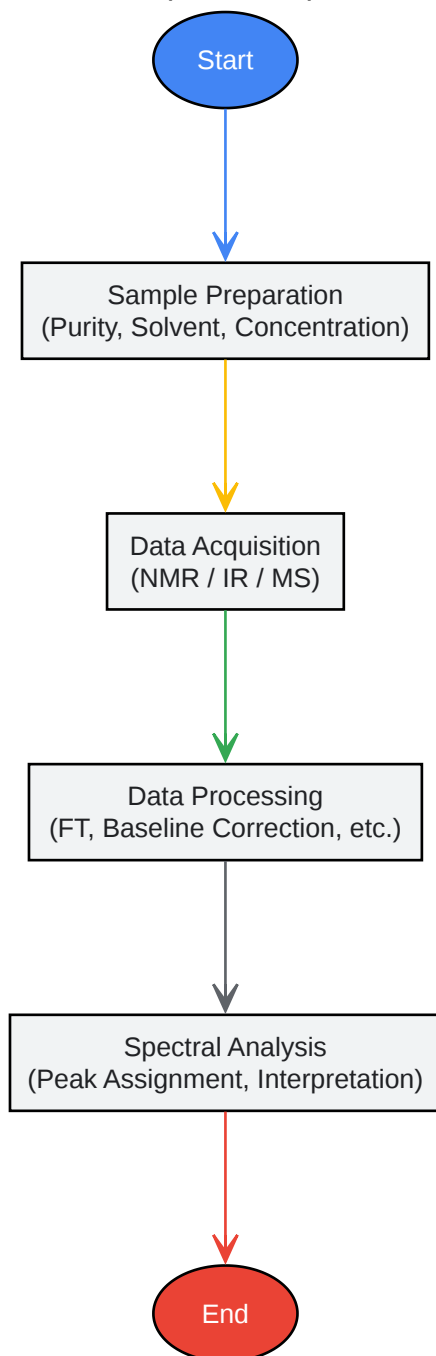
The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for data acquisition.



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Caption: Relationship between **1-Ethylcyclohexanol** and spectroscopic techniques.

Generalized Spectroscopic Workflow



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Caption: Generalized workflow for obtaining spectroscopic data.

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